molecular formula C18H15NO3 B11840721 2-(2,4-Dimethylphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid CAS No. 90034-38-1

2-(2,4-Dimethylphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid

Cat. No.: B11840721
CAS No.: 90034-38-1
M. Wt: 293.3 g/mol
InChI Key: JJNUXBHJCGEALW-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid typically involves multi-step organic reactions. One common method involves the condensation of 2,4-dimethylbenzaldehyde with an appropriate amine, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert the compound into different derivatives with potentially different biological activities.

    Substitution: This involves replacing one functional group with another, which can significantly alter the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.

Scientific Research Applications

2-(2,4-Dimethylphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dimethylphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
  • 2-(2,4-Dimethylphenyl)-4-oxo-1,4-dihydroquinoline-5-carboxylic acid

Uniqueness

What sets 2-(2,4-Dimethylphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid apart from similar compounds is its unique position of the carboxylic acid group on the quinoline ring. This structural difference can lead to variations in its chemical reactivity and biological activity, making it a compound of significant interest in research and development.

Properties

CAS No.

90034-38-1

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

2-(2,4-dimethylphenyl)-4-oxo-1H-quinoline-6-carboxylic acid

InChI

InChI=1S/C18H15NO3/c1-10-3-5-13(11(2)7-10)16-9-17(20)14-8-12(18(21)22)4-6-15(14)19-16/h3-9H,1-2H3,(H,19,20)(H,21,22)

InChI Key

JJNUXBHJCGEALW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)C(=O)O)C

Origin of Product

United States

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